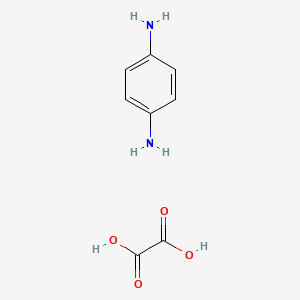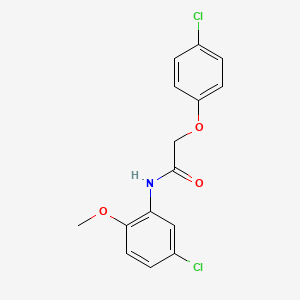
Carbobenzyloxy-L-threonylglycine benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxy-L-threonylglycine benzyl ester: is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.43 g/mol . It is often used in peptide synthesis and serves as a protected dipeptide intermediate. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which acts as a protecting group for the amino function, and a benzyl ester group, which protects the carboxyl function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of carbobenzyloxy-L-threonylglycine benzyl ester typically begins with L-threonine and glycine.
Protection of Amino Groups: The amino group of L-threonine is protected using the carbobenzyloxy (Cbz) group through a reaction with benzyl chloroformate.
Coupling Reaction: The protected L-threonine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Esterification: The carboxyl group of the resulting dipeptide is esterified with benzyl alcohol in the presence of a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrogenation: The compound undergoes hydrogenation to remove the carbobenzyloxy and benzyl ester protecting groups, yielding the free dipeptide.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave the ester bond, resulting in the formation of the corresponding carboxylic acid.
Substitution Reactions: The protected amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Free Dipeptide: Obtained after deprotection.
Carboxylic Acid: Formed through hydrolysis.
Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Protecting Group Chemistry: Serves as a model compound for studying protecting group strategies in organic synthesis.
Biology:
Enzyme Substrates: Used in the study of enzyme kinetics and mechanisms.
Protein Engineering: Employed in the design and synthesis of novel proteins and peptides.
Medicine:
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry:
Biotechnology: Utilized in the production of recombinant proteins and peptides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
Mechanism:
The mechanism of action of carbobenzyloxy-L-threonylglycine benzyl ester primarily involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy and benzyl ester groups protect the amino and carboxyl functions, respectively, allowing for selective deprotection and subsequent coupling reactions.
Molecular Targets and Pathways:
Amino Acids: Targets amino acids for coupling reactions.
Peptide Bonds: Facilitates the formation of peptide bonds through selective deprotection and activation.
Vergleich Mit ähnlichen Verbindungen
Carbobenzyloxy-L-threonyl-L-leucine benzyl ester: Similar structure but with leucine instead of glycine.
Carbobenzyloxy-L-threonyl-L-alanine benzyl ester: Similar structure but with alanine instead of glycine.
Uniqueness:
Specificity: The presence of glycine provides unique properties in terms of flexibility and reactivity.
Versatility: The compound’s protecting groups make it highly versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
16305-79-6 |
|---|---|
Molekularformel |
C21H24N2O6 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
benzyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O6/c1-15(24)19(23-21(27)29-14-17-10-6-3-7-11-17)20(26)22-12-18(25)28-13-16-8-4-2-5-9-16/h2-11,15,19,24H,12-14H2,1H3,(H,22,26)(H,23,27)/t15?,19-/m0/s1 |
InChI-Schlüssel |
WMHMDYZXLLZIMG-FUBQLUNQSA-N |
Isomerische SMILES |
CC([C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)



![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)




